molecular formula C25H21N3O4S2 B2681507 N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-70-2

N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2681507
CAS No.: 899754-70-2
M. Wt: 491.58
InChI Key: ANHYZNRKOKAEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their crystal structures. These compounds exhibit a folded conformation around the thioacetamide bridge, indicating potential for specific molecular interactions due to their three-dimensional structure. Such detailed structural analysis aids in understanding the chemical behavior and potential reactivity of similar compounds (Subasri et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential anti-inflammatory and analgesic properties is a significant area of research. For example, derivatives derived from visnaginone and khellinone have shown promising COX-2 selectivity indices and analgesic activity, highlighting the potential for discovering new therapeutic agents from structurally related compounds (Abu‐Hashem et al., 2020).

Antifolate and Antitumor Agents

Compounds sharing the pyrimidine structure have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical in the folate pathway, which is a target for cancer chemotherapy. The design and synthesis of such compounds aim at improving antitumor efficacy and understanding the mechanism of action at the molecular level (Gangjee et al., 2008).

Antimicrobial Activities

The synthesis of new chemical structures based on thienopyrimidine linked rhodanine derivatives has demonstrated significant antimicrobial activity. This research avenue highlights the potential of structurally related compounds in addressing the need for new antimicrobials in the face of rising antibiotic resistance (Kerru et al., 2019).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-2-31-17-11-9-16(10-12-17)26-21(29)15-34-25-27-22-19-7-3-4-8-20(19)32-23(22)24(30)28(25)14-18-6-5-13-33-18/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHYZNRKOKAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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